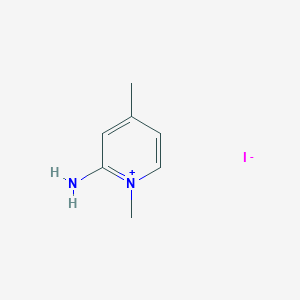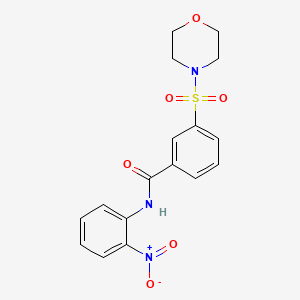
2-amino-1,4-dimethylpyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1,4-dimethylpyridinium iodide is a chemical compound used in scientific research for its unique properties. It is commonly referred to as ADMP and is synthesized using a specific method. ADMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
ADMP has a unique structure that allows it to interact with metal ions and form stable complexes. It has been shown to coordinate with various metal ions such as copper, zinc, and nickel. The coordination of ADMP with metal ions has been studied for its potential applications in catalysis and materials science.
Biochemical and Physiological Effects:
ADMP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. ADMP has been used in various studies to investigate the effects of metal complexes on biological systems.
实验室实验的优点和局限性
ADMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. ADMP has been used in various studies as a precursor for the synthesis of metal complexes and coordination polymers. However, one of the limitations of ADMP is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of ADMP. One potential application is in the field of catalysis. ADMP has been shown to coordinate with various metal ions, which could be used in the development of new catalysts. Another potential application is in the field of materials science. ADMP has been used as a precursor for the synthesis of various metal complexes and coordination polymers, which could have potential applications in the development of new materials. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of ADMP.
Conclusion:
In conclusion, ADMP is a unique chemical compound that has been extensively studied for its potential applications in various scientific fields. The synthesis method is relatively simple and ADMP has been shown to have low toxicity. ADMP has been used in various studies to investigate the effects of metal complexes on biological systems and has potential applications in catalysis and materials science. Further studies could be conducted to investigate the biochemical and physiological effects of ADMP, and to develop new materials and catalysts using ADMP as a precursor.
合成方法
ADMP is synthesized by reacting 2-amino-4,5-dimethylpyridine with iodomethane in the presence of a base. The reaction takes place in an organic solvent and yields ADMP as a white crystalline solid. The synthesis method is relatively simple and has been used in various scientific studies.
科学研究应用
ADMP has been extensively studied for its potential applications in the field of materials science. It has been used as a precursor for the synthesis of various metal complexes and coordination polymers. ADMP has also been studied for its potential use in organic electronics and optoelectronic devices.
属性
IUPAC Name |
1,4-dimethylpyridin-1-ium-2-amine;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.HI/c1-6-3-4-9(2)7(8)5-6;/h3-5,8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOLDNEGRSROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)C)N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)


![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)


![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)